

A Comparative Environmental Impact Assessment: Furmecyclox Versus Newer Fungicides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furmecyclox*

Cat. No.: *B1674282*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental risk assessment of the obsolete fungicide **Furmecyclox** against three newer, widely used fungicides: Azoxystrobin, Pyraclostrobin, and Boscalid. The comparison focuses on key environmental endpoints, including aquatic toxicity, soil persistence, and effects on non-target organisms. All quantitative data is summarized for direct comparison, and relevant experimental protocols are detailed.

Executive Summary

Furmecyclox, a furamide fungicide, is an older and now obsolete agrochemical with limited publicly available environmental impact data. Regulatory assessments have flagged it as a possible carcinogen^{[1][2]}. In contrast, the newer fungicides—Azoxystrobin and Pyraclostrobin (strobilurins) and Boscalid (a succinate dehydrogenase inhibitor)—have been extensively studied, revealing a range of environmental effects that necessitate careful risk management. While effective, these modern fungicides can pose significant risks to aquatic ecosystems and non-target organisms^{[3][4]}. This guide synthesizes the available data to facilitate an informed comparison.

Quantitative Ecotoxicity and Environmental Fate Data

The following tables summarize the key environmental impact parameters for **Furmecyclox** and the selected newer fungicides. Due to its obsolete status, a comprehensive dataset for **Furmecyclox** is not available.

Table 1: Aquatic Toxicity

Fungicide	Organism	Exposure Duration	Endpoint	Value (mg/L)	Reference
Furmecyclox	Data Not Available	-	LC50	-	-
Azoxystrobin	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96 hours	LC50	1.39 - 1.76	[5][6]
Carp (<i>Cyprinus carpio</i>)		96 hours	LC50	4.2	[5]
Daphnia magna		48 hours	EC50	0.83	[5]
Pyraclostrobin	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96 hours	LC50	0.00616	[7]
Daphnia magna		48 hours	EC50	0.0157	[7]
Americamysis bahia		96 hours	EC50	0.00416	[7]
Boscalid	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96 hours	LC50	2.7	[8][9]
Daphnia magna		48 hours	EC50	5.33	[8][9]

Table 2: Soil Persistence

Fungicide	Soil Type	Endpoint	Value (days)	Reference
Furmecyclox	Data Not Available	DT50	-	-
Azoxystrobin	Various	Aerobic Soil Metabolism Half-Life	100 - 124	[5]
Pyraclostrobin	Various	Aerobic Soil Metabolism Half-Life	35 - 323	[10]
Field Studies	Dissipation Half-Life (DT50)	2.14 - 89	[10][11]	
Boscalid	Sandy Loam	Aerobic Soil Metabolism Half-Life	108	[12]
Various Field Conditions	Dissipation Half-Life (DT50)	27 - 372	[13]	
Sandy Soil	Dissipation Half-Life (DT50)	up to 297-337	[14]	

Table 3: Toxicity to Non-Target Organisms

Fungicide	Organism	Endpoint	Value	Reference
Furmecyclox	Data Not Available	-	-	-
Azoxystrobin	Honey Bee (<i>Apis mellifera</i>)	Acute Oral & Contact LD50	>100 μ g/bee	[5][15]
Earthworm (<i>Eisenia fetida</i>)	14-day LC50	327.4 - 528.7 mg/kg soil	[16]	
Pyraclostrobin	Honey Bee (<i>Apis mellifera</i>)	-	-	Data Not Available
Earthworm (<i>Eisenia fetida</i>)	-	-	Data Not Available	
Boscalid	Honey Bee (<i>Apis mellifera</i>)	-	Low risk	[3]
Earthworm (<i>Eisenia fetida</i>)	-	Moderately toxic	[3]	

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different substances and laboratories.

Aquatic Toxicity Testing (based on OECD 203)

The acute toxicity to fish is typically determined using a 96-hour static or semi-static test.

- **Test Organisms:** A sensitive species like the Rainbow Trout (*Oncorhynchus mykiss*) is used.
- **Test Conditions:** Fish are exposed to a range of concentrations of the fungicide in water under controlled conditions (temperature, pH, light).

- Endpoint: The concentration that is lethal to 50% of the test population (LC50) over 96 hours is calculated.
- Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

Soil Persistence (Aerobic Soil Metabolism - based on OECD 307)

This protocol determines the rate of degradation of a fungicide in soil under aerobic conditions.

- Test System: Samples of at least three different soil types are treated with the radiolabelled fungicide.
- Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days.
- Analysis: At various intervals, soil samples are extracted and analyzed to determine the concentration of the parent fungicide and its degradation products.
- Endpoint: The time taken for 50% of the fungicide to degrade (DT50) is calculated.

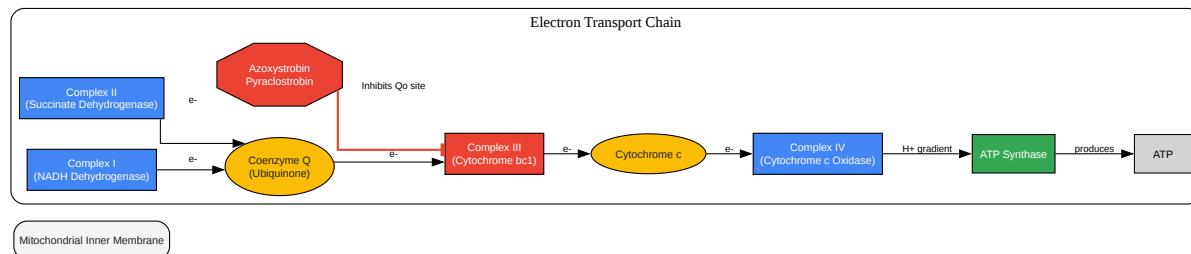
Earthworm Acute Toxicity Test (based on OECD 207)

This test evaluates the acute toxicity of chemicals to earthworms.

- Test Organisms: The earthworm species *Eisenia fetida* is commonly used[17][18][19].
- Method: The test involves two methods: a preliminary filter paper contact test and a more definitive artificial soil test[17][19]. In the artificial soil test, earthworms are exposed to various concentrations of the fungicide mixed into a standardized artificial soil.
- Duration: The exposure period is 14 days[17][18][19][20].
- Endpoints: Mortality is assessed at 7 and 14 days to calculate the LC50 (the concentration that kills 50% of the earthworms)[19][20]. Sublethal effects like weight loss are also recorded[20].

Honey Bee Acute Toxicity Test (based on OECD 213 & 214)

These protocols determine the acute oral and contact toxicity of substances to honey bees.

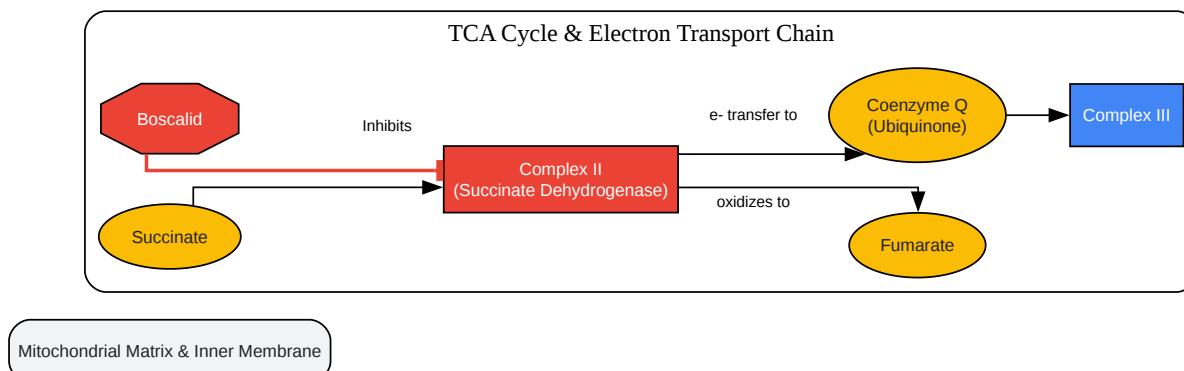

- Test Organisms: Adult worker honey bees (*Apis mellifera*) are used.
- Oral Toxicity (OECD 213): Bees are individually fed a single dose of the fungicide in a sucrose solution.
- Contact Toxicity (OECD 214): The fungicide is applied directly to the dorsal thorax of the bees.
- Duration: Mortality is recorded over 48 to 96 hours.
- Endpoint: The dose that is lethal to 50% of the test population (LD50) is determined.

Mechanism of Action and Signaling Pathways

The targeted biochemical pathways of the newer fungicides are well-understood, which allows for a more precise assessment of their potential non-target effects.

Strobilurin Fungicides (Azoxystrobin and Pyraclostrobin)

Strobilurin fungicides act by inhibiting mitochondrial respiration in fungi. They specifically target the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the electron transport chain. This blockage disrupts the production of ATP, leading to fungal cell death.

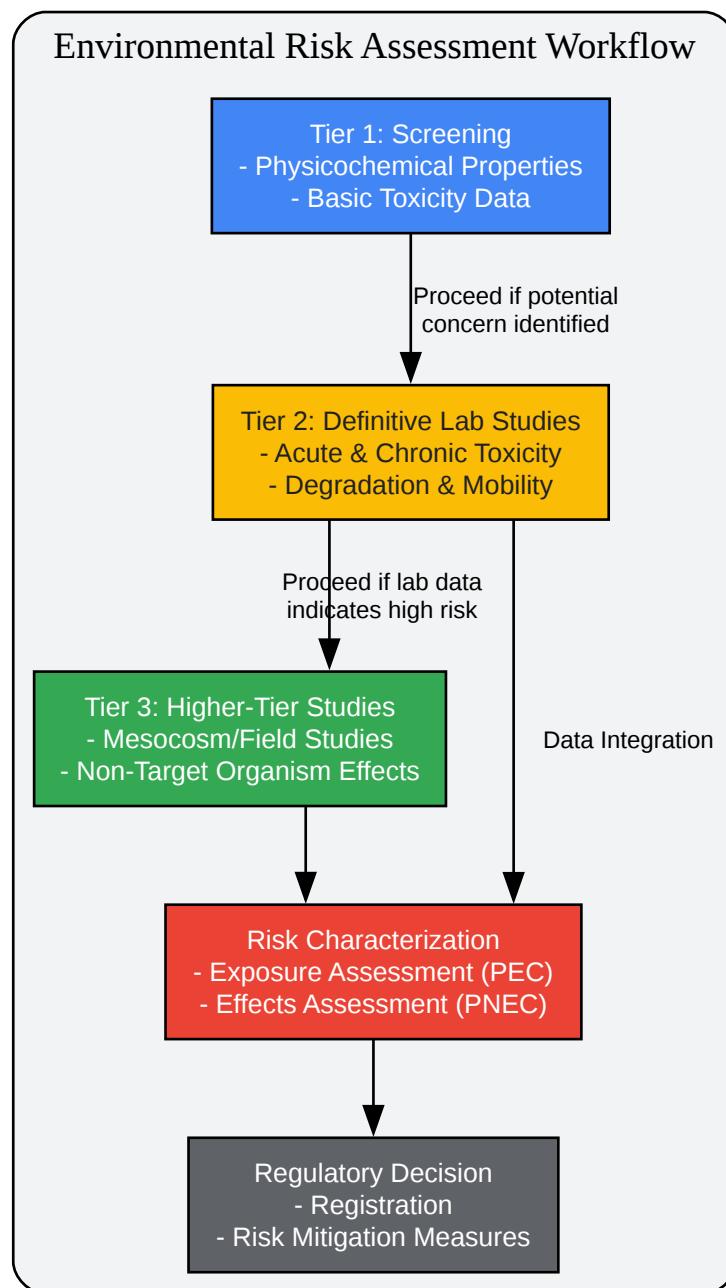


[Click to download full resolution via product page](#)

Caption: Inhibition of Complex III by Strobilurin Fungicides.

Succinate Dehydrogenase Inhibitor (SDHI) Fungicides (Boscalid)

Boscalid belongs to the SDHI class of fungicides. It targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain[21][22][23]. By binding to the ubiquinone-binding site of this complex, Boscalid blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and energy production in the fungal pathogen[21][22].



[Click to download full resolution via product page](#)

Caption: Inhibition of Complex II by SDHI Fungicide Boscalid.

Experimental Workflow: Environmental Risk Assessment

The environmental risk of a fungicide is assessed through a tiered, hierarchical process. This workflow ensures a comprehensive evaluation of potential hazards.

[Click to download full resolution via product page](#)

Caption: Tiered approach for fungicide environmental risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fao.org [fao.org]
- 2. entomologyjournals.com [entomologyjournals.com]
- 3. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]
- 4. bricksite.com [bricksite.com]
- 5. apparentag.com.au [apparentag.com.au]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. download.bASF.com [download.bASF.com]
- 8. coromandel.biz [coromandel.biz]
- 9. download.bASF.com [download.bASF.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Dissipation kinetics and safety evaluation of pyraclostrobin and its desmethoxy metabolite BF 500-3 in a cucumber greenhouse agroecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fsc.go.jp [fsc.go.jp]
- 13. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Azoxystrobin-Induced Physiological and Biochemical Alterations in *Apis mellifera* Workers of Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 18. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 19. Ecotoxicity - Earthworm *Eisenia foetida*: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. js.ugd.edu.mk [js.ugd.edu.mk]

- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Environmental Impact Assessment: Furmecyclox Versus Newer Fungicides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674282#assessing-the-environmental-impact-of-furmecyclox-versus-newer-fungicides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com